molecular formula C20H38O4 B14438667 Diethyl 2,3-dihexylbutanedioate CAS No. 74854-14-1

Diethyl 2,3-dihexylbutanedioate

Cat. No.: B14438667
CAS No.: 74854-14-1
M. Wt: 342.5 g/mol
InChI Key: ARGBPZNWFLEUFR-UHFFFAOYSA-N
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Description

Diethyl 2,3-dihexylbutanedioate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its branched structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,3-dihexylbutanedioate typically involves the esterification of 2,3-dihexylbutanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation to obtain the desired ester in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,3-dihexylbutanedioate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2,3-dihexylbutanedioic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents can convert the ester to other functional groups, such as aldehydes or carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Hydrolysis: 2,3-dihexylbutanedioic acid and ethanol.

    Reduction: Corresponding alcohols.

    Oxidation: Aldehydes or carboxylic acids.

Scientific Research Applications

Diethyl 2,3-dihexylbutanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 2,3-dihexylbutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,3-diisobutylsuccinate: Another ester with similar structural features but different alkyl substituents.

    Diethyl 2,3-dimethylsuccinate: A smaller ester with shorter alkyl chains.

    Diethyl 2,3-dipropylsuccinate: An ester with intermediate alkyl chain lengths.

Uniqueness

Diethyl 2,3-dihexylbutanedioate is unique due to its longer alkyl chains, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

74854-14-1

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

diethyl 2,3-dihexylbutanedioate

InChI

InChI=1S/C20H38O4/c1-5-9-11-13-15-17(19(21)23-7-3)18(20(22)24-8-4)16-14-12-10-6-2/h17-18H,5-16H2,1-4H3

InChI Key

ARGBPZNWFLEUFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(CCCCCC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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